molecular formula C23H25ClN4O3 B368548 2-{2-[1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-(propan-2-yl)acetamide CAS No. 942884-44-8

2-{2-[1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-(propan-2-yl)acetamide

Cat. No.: B368548
CAS No.: 942884-44-8
M. Wt: 440.9g/mol
InChI Key: FZZACNYMYZIESC-UHFFFAOYSA-N
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Description

2-{2-[1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-(propan-2-yl)acetamide is a complex organic compound that features a benzodiazole ring, a pyrrolidinone ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-(propan-2-yl)acetamide typically involves multiple steps, including the formation of the benzodiazole and pyrrolidinone rings, followed by their coupling. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{2-[1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-{2-[1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-(propan-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{2-[1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. The exact pathways and targets would depend on the specific application and require further research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-[1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-(propan-2-yl)acetamide is unique due to its combination of benzodiazole and pyrrolidinone rings, which provide a distinct set of chemical and biological properties.

Properties

IUPAC Name

2-[2-[1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N-propan-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN4O3/c1-14(2)25-21(29)13-28-18-7-5-4-6-17(18)26-23(28)15-10-22(30)27(12-15)19-11-16(24)8-9-20(19)31-3/h4-9,11,14-15H,10,12-13H2,1-3H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZZACNYMYZIESC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=C(C=CC(=C4)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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